molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

Numéro de catalogue: B612047
Numéro CAS: 1229208-44-9
Poids moléculaire: 411.5 g/mol
Clé InChI: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Entospletinib, also known as GS-9973, is an experimental drug for the treatment of various types of cancer under development by Gilead Sciences . It is an inhibitor of spleen tyrosine kinase (Syk) and has entered clinical trials for acute myeloid leukaemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), graft-versus-host disease (GvHD), hematological malignancies, mantle cell lymphoma (MCL), and non-Hodgkin lymphoma (NHL) .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Chemical Reactions Analysis

This compound is a selective, reversible, adenosine triphosphate-competitive small-molecule spleen tyrosine kinase (SYK) inhibitor that blocks B cell receptor-mediated signaling and proliferation in B lymphocytes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 411.469 g·mol −1 and a chemical formula of C23H21N7O .

Applications De Recherche Scientifique

Traitement des malignités à cellules B

Entospletinib a été utilisé dans des essais étudiant le traitement des malignités à cellules B {svg_1}. Il s'agit d'un inhibiteur de la tyrosine kinase de la rate (SYK) qui a montré un potentiel dans le traitement de ces types de cancers {svg_2}.

Application dans la leucémie lymphoblastique aiguë B précurseur (B-ALL)

Dans la leucémie lymphoblastique aiguë B précurseur (B-ALL), le rôle pathogène et le potentiel thérapeutique de la SYK sont encore controversés {svg_3}. L'application de l'inhibiteur de la SYK, l'this compound, dans les lignées cellulaires pré-B et pro-B-ALL a été évaluée, caractérisant les effets biologiques et moléculaires {svg_4}.

Traitement du lymphome folliculaire

This compound a été utilisé dans des essais étudiant le traitement du lymphome folliculaire {svg_5}. Il s'agit d'un type de lymphome non hodgkinien, qui est un cancer du système lymphatique.

Traitement du lymphome à cellules du manteau

Le lymphome à cellules du manteau est un autre type de lymphome non hodgkinien pour lequel l'this compound a été étudié {svg_6}. Ce type de lymphome est généralement agressif et nécessite un traitement intensif.

Application dans la leucémie myéloïde aiguë (LMA)

L'inhibiteur sélectif de la SYK par voie orale, l'this compound, a démontré une activité clinique dans la LMA entraînée par HOXA9/MEIS1 avec une tolérabilité acceptable lorsqu'il est associé à une chimiothérapie d'induction intensive {svg_7}. Un essai mondial de phase 3 est actuellement en cours, évaluant l'association de l'this compound à une chimiothérapie d'induction/consolidation intensive chez les patients atteints de LMA mutée pour NPM1 (NPM1m) en première ligne de traitement {svg_8}.

Association avec d'autres agents ciblés

This compound a montré une activité anti-leucémique puissante en association avec d'autres agents ciblés {svg_9}. Par exemple, il a été constaté qu'il agissait en synergie avec un inhibiteur de MLL-Menin de petite taille (SNDX5613), conduisant à des effets anti-prolifératifs synergiques {svg_10}.

Mécanisme D'action

Entospletinib is a selective inhibitor of spleen tyrosine kinase (Syk), which is implicated in the pathobiology of B-cell lymphoid malignancies .

Orientations Futures

Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others . A phase 3 trial analyzing measurable residual disease (MRD)–negative complete response (CR) in patients receiving this compound to treat newly diagnosed NPM1-mutated acute myeloid leukemia (AML) has been initiated .

Analyse Biochimique

Biochemical Properties

Entospletinib selectively inhibits SYK, a cytoplasmic protein tyrosine kinase predominantly expressed in cells of hematopoietic lineage . SYK functions to couple activated immunoreceptors to downstream signaling pathways, eliciting a range of diverse biological functions, including cellular development, function, proliferation, differentiation, and adhesion .

Cellular Effects

This compound has shown clinical activity in subjects with relapsed or refractory CLL, influencing cell function and impacting cell signaling pathways . It has also been combined with chemotherapy in untreated AML, demonstrating safety and efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP pocket of the active site of SYK, disrupting the kinase activity of the enzyme . This inhibition of SYK can lead to changes in gene expression and impacts on cellular development, function, proliferation, differentiation, and adhesion .

Temporal Effects in Laboratory Settings

In a phase 2 study, participants received 800 mg of this compound twice daily, showing clinical activity in subjects with relapsed or refractory CLL . The progression-free survival rate at 24 weeks was 70.1%, indicating the product’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, the studies do indicate that this compound was well-tolerated in patients with AML when combined with intensive chemotherapy .

Metabolic Pathways

SYK, the target of this compound, is involved in various metabolic pathways, coupling activated immunoreceptors to downstream signaling pathways . The inhibition of SYK by this compound could potentially impact these metabolic pathways.

Transport and Distribution

As an orally bioavailable drug, it is likely to be distributed systemically .

Subcellular Localization

Given that its target, SYK, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

Propriétés

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entospletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.